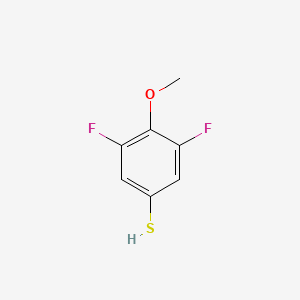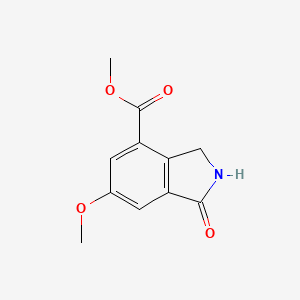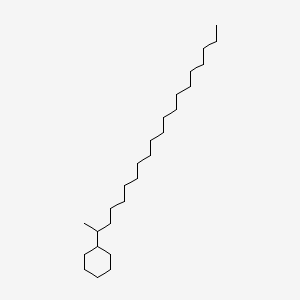![molecular formula C25H25N5O5S B13914751 N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide CAS No. 290815-27-9](/img/structure/B13914751.png)
N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide likely involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by sulfonamide formation. Typical reaction conditions may include:
Formation of Pyrimidine Ring: This step might involve the condensation of appropriate precursors under acidic or basic conditions.
Formation of Pyridine Ring: This could involve cyclization reactions using suitable reagents.
Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Sulfonamides are known for their antimicrobial properties, so this compound might be studied for its effectiveness against various pathogens.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, diuretics, and antidiabetic agents, so this compound might have similar applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might also make it useful in the design of new drugs or agrochemicals.
作用機序
The mechanism of action of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide would depend on its specific applications. In general, sulfonamides inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound might target similar pathways or have unique molecular targets due to its complex structure.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Uniqueness
The uniqueness of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity might confer unique properties, such as enhanced bioactivity or specificity for certain molecular targets.
特性
CAS番号 |
290815-27-9 |
|---|---|
分子式 |
C25H25N5O5S |
分子量 |
507.6 g/mol |
IUPAC名 |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C25H25N5O5S/c1-16(2)18-9-10-21(27-15-18)36(31,32)30-24-22(35-20-8-6-5-7-19(20)33-3)25(34-4)29-23(28-24)17-11-13-26-14-12-17/h5-16H,1-4H3,(H,28,29,30) |
InChIキー |
VGZZYWAKZYKCPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)


![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)




![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)



